molecular formula C27H30O15 B600558 Luteolin 7-rutinoside CAS No. 20633-84-5

Luteolin 7-rutinoside

Cat. No. B600558
CAS RN: 20633-84-5
M. Wt: 594.52
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Luteolin 7-rutinoside, also known as scolymoside (SCL), is one of the most abundant flavonoids present in an endemic South-African fynbos plant, Cyclopia subternata . It has an empirical formula of C27H30O15 and a molecular weight of 594.52 . It is used in the production of the South African herbal tea honeybush and is known to possess anticoagulant and antiplatelet activity .


Molecular Structure Analysis

The SMILES string for Luteolin 7-rutinoside is C[C@@H]1OC@@Hc4C(=O)C=C(Oc4c3)c5ccc(O)c(O)c5)C@HC@@H[C@@H]2O)C@HC@H[C@H]1O . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

Luteolin 7-rutinoside is a solid substance with an assay of ≥95% (LC/MS-ELSD). It is used in metabolomics, vitamins, nutraceuticals, and natural products applications, and it should be stored at a temperature of −20°C .

Scientific Research Applications

Hepatoprotective Effects

Scolimoside has been found to have hepatoprotective effects, particularly in the context of lipopolysaccharide (LPS)-induced liver failure in mice . The compound was found to inhibit the LPS-induced increase in mortality, serum levels of alanine transaminase, aspartate transaminase, and inflammatory cytokines, and toll-like receptor 4 (TLR4) protein expression . This suggests its potential for treating liver diseases .

Anti-Inflammatory Properties

Scolimoside has demonstrated anti-inflammatory effects in both in vitro and in vivo studies . It has been found to inhibit polyphosphate-mediated barrier disruption, the expressions of cell adhesion molecules, and leukocyte to human umbilical vein endothelial cell adhesion/migration . It also inhibits polyphosphate-induced NF-κB activation and the productions of TNF-α and IL-6 . These findings suggest that Scolimoside could have therapeutic potential for various systemic inflammatory diseases .

Modulation of Inflammatory Pathways

Scolimoside has been found to modulate inflammatory pathways, particularly in the context of lipopolysaccharide (LPS)-induced liver failure in mice . It attenuates the LPS-induced activation of myeloid differentiation primary response gene 88 and TLR-associated activator of interferon-dependent signaling pathways of the TLR system .

Potential Role in Treating Sepsis

Given its anti-inflammatory properties and its ability to modulate inflammatory pathways, Scolimoside may have potential applications in the treatment of sepsis . However, more research is needed to fully understand this potential application.

Potential Role in Treating Diabetes

Scolimoside has been found to have anti-diabetic activity . This suggests that it could potentially be used in the treatment of diabetes, although more research is needed to confirm this.

Potential Role in Treating Thrombosis and Platelet Disorders

Scolimoside has been found to have antithrombotic and antiplatelet activities . This suggests that it could potentially be used in the treatment of thrombosis and platelet disorders, although more research is needed to confirm this.

Safety And Hazards

While specific safety and hazards data for Luteolin 7-rutinoside is not available in the search results, it’s important to handle it with care, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, and avoid prolonged or repeated exposure .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c1-9-20(32)22(34)24(36)26(39-9)38-8-18-21(33)23(35)25(37)27(42-18)40-11-5-14(30)19-15(31)7-16(41-17(19)6-11)10-2-3-12(28)13(29)4-10/h2-7,9,18,20-30,32-37H,8H2,1H3/t9-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYBYJXAXUBTQF-FOBVWLSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201313731
Record name Luteolin 7-O-rutinoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Luteolin 7-rutinoside

CAS RN

20633-84-5
Record name Luteolin 7-O-rutinoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20633-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Scolymoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020633845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Luteolin 7-O-rutinoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCOLYMOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDM9NL7QUS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
575
Citations
AG Shalashvili, NR Rakviashvili - Chemistry of Natural Compounds, 1984 - Springer
We have investigated the flavonoid compounds of the leaves of Citrus unshiu Marc,(Unshiu mandarin) collected in the Sukhumi experimental station of subtropical crops of the All-Union …
Number of citations: 1 link.springer.com
P Mučaji, M Nagy, T Liptaj, N Prónayová… - JPC-Journal of Planar …, 2009 - akjournals.com
Simple and rapid TLC and column chromatographic methods have been established for separation of luteolin-7-rutinoside and luteolin-7-neohesperidoside on polyamide. A flavonoid …
Number of citations: 4 akjournals.com
VA Bandyukova, NV Sergeeva… - Chemistry of Natural …, 1970 - Springer
… Rf value, substance III corresponds to the luteolin 7-rutinoside from Capsella bursa pastoris [3]. … This is the first time that luteolin 7-glucogalactoside and luteolin 7-rutinoside have been …
Number of citations: 9 link.springer.com
X Zhu, H Zhang, R Lo - Journal of agricultural and food chemistry, 2004 - ACS Publications
… acid (4), and the four flavonoids, luteolin-7-rutinoside (5), cynaroside (6), apigenin-7-rutinoside (… Among them, chlorogenic acid, cynarin, luteolin-7-rutinoside, and cynaroside exhibited a …
Number of citations: 502 pubs.acs.org
M López-Lázaro - Mini reviews in medicinal chemistry, 2009 - ingentaconnect.com
Epidemiological evidence suggests that flavonoids may play an important role in the decreased risk of chronic diseases associated with a diet rich in plant-derived foods. Flavonoids are …
Number of citations: 199 www.ingentaconnect.com
M Nagy, J Spilková, V Vrchovská, Z Kontšeková… - Fitoterapia, 2006 - academia.edu
… Tyrosol, esculetin, quercetin, rutin [3] and luteolin7-glucoside, apigenin-7-rutinoside, luteolin-7-rutinoside, kempferol, luteolin and vanillic acid [6] were tested, … 6.20 Luteolin-7-rutinoside …
Number of citations: 30 www.academia.edu
RMA Mansour, NAM Saleh, L Boulos - Phytochemistry, 1983 - Elsevier
… However, luteolin 7-rutinoside which is a major constituent of species in Sonchus subgenus Dendrosonchus, … It also shows a distinct chemical character, luteolin 7-rutinoside, …
Number of citations: 27 www.sciencedirect.com
F Bucar, S Ninov, I Ionkova, T Kartnig… - Phytochemistry, 1998 - Elsevier
… The known compounds apigenin, eriodictyol, luteolin as well as their 7-glucosides and luteolin 7-rutinoside were also identified in this plant. © 1998 Elsevier Science Ltd. All rights …
Number of citations: 65 www.sciencedirect.com
JB Harborne, CA Williams - Phytochemistry, 1972 - Elsevier
… The only exception is hemlock Conium maculaturn, the fruits of which (3 accessions) contain luteolin 7-rutinoside, previously found in the leaf.2 It is perhaps not surprising that hemlock …
Number of citations: 107 www.sciencedirect.com
M Nagy, L Križková, P Mučaji, Z Kontšeková, F Šeršeň… - Molecules, 2009 - mdpi.com
… -7-glucoside > luteolin-7-rutinoside, or quercetin > quercetin-… -7-glucoside > luteolin-7-rutinoside or quercetin > quercetin-3… -3-rutinoside> luteolin-7-rutinoside). The same situation was …
Number of citations: 54 www.mdpi.com

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